L-Histidine-13C6,15N3 (hydrochloride)
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Overview
Description
L-Histidine-13C6,15N3 (hydrochloride) is a stable isotope-labeled compound of L-Histidine, an essential amino acid. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. L-Histidine plays a crucial role in protein synthesis, enzyme activity, and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,15N3 (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Histidine molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of L-Histidine-13C6,15N3 (hydrochloride) involves large-scale synthesis using advanced techniques such as fermentation and chemical synthesis. The process includes the use of isotope-labeled precursors and stringent quality control measures to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-13C6,15N3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of L-Histidine-13C6,15N3 (hydrochloride) may yield imidazole derivatives, while reduction may produce amino acid derivatives .
Scientific Research Applications
L-Histidine-13C6,15N3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein synthesis, enzyme activity, and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled standards for analytical methods.
Mechanism of Action
L-Histidine-13C6,15N3 (hydrochloride) exerts its effects by participating in various biochemical processes. It acts as a precursor for histamine synthesis, a neurotransmitter involved in immune responses and gastric acid secretion. The labeled isotopes allow for precise tracking and quantification of metabolic pathways and enzyme activities. The molecular targets include enzymes such as histidine decarboxylase and pathways related to amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- L-Histidine-13C6 hydrochloride monohydrate
- L-Histidine-15N3 hydrochloride monohydrate
- L-Methionine-13C5,15N
- L-Proline-13C5,15N
Uniqueness
L-Histidine-13C6,15N3 (hydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and specificity in analytical applications compared to compounds labeled with a single isotope. Additionally, its role as an essential amino acid and its involvement in critical metabolic pathways make it a valuable tool in various research fields .
Properties
Molecular Formula |
C6H10ClN3O2 |
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Molecular Weight |
200.55 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1; |
InChI Key |
QZNNVYOVQUKYSC-NCRPIFHOSA-N |
Isomeric SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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